molecular formula C14H15Cl2N3O3 B12178299 Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]- CAS No. 1018165-12-2

Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]-

Cat. No.: B12178299
CAS No.: 1018165-12-2
M. Wt: 344.2 g/mol
InChI Key: FFPJJAPMJCCWLY-UHFFFAOYSA-N
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Description

Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]- is a complex organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]- typically involves the condensation of benzoic acid derivatives with amine derivatives. One common method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid, such as ZrCl4, under ultrasonic irradiation . This method is considered green and efficient, providing high yields and short reaction times.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves the direct condensation of carboxylic acids and amines at high temperatures. The use of advanced catalysts and ultrasonic irradiation can enhance the efficiency and yield of the reaction . The process is designed to be eco-friendly and cost-effective, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include substituted benzamides, carboxylic acids, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic pathways in bacteria, which contributes to its antibacterial activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]- (CAS Number: 1018165-12-2) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of Benzamide, N-[1-[[[2-(acetylamino)ethyl]amino]carbonyl]-2,2-dichloroethenyl]- is C14H15Cl2N3O3C_{14}H_{15}Cl_2N_3O_3, with a molecular weight of 344.2 g/mol. The structure features a benzamide core with a dichloroethenyl substituent and an acetylamino ethyl group, which contribute to its biological activity.

Research indicates that benzamide derivatives often exhibit multi-targeted actions, particularly in inhibiting key enzymes involved in neurodegenerative diseases. For instance, studies have shown that certain benzamide derivatives can inhibit acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), both of which are critical in Alzheimer's disease pathology.

Inhibitory Activity

A recent study highlighted the inhibitory effects of benzamide derivatives on AChE and BACE1:

CompoundAChE IC50 (µM)BACE1 IC50 (µM)
Benzamide Derivative 10.0569.01
Donepezil (Reference)0.046-
Quercetin (Reference)-4.89

These results indicate that while Benzamide Derivative 1 shows promising activity against both enzymes, it is slightly less effective than donepezil for AChE inhibition but comparable to quercetin for BACE1 inhibition .

Study on Multi-Targeted Compounds

In a comprehensive study published in Molecules, researchers synthesized new benzamide derivatives and evaluated their inhibitory activities against AChE and BACE1. The most active compound demonstrated an IC50 value of 0.056μM0.056\mu M for AChE, indicating strong potential as a therapeutic agent for cognitive disorders .

Antitumor Activity

Another study focused on the synthesis of N-substituted benzamide derivatives for antitumor activity. Compounds were tested against various cancer cell lines, revealing significant cytotoxic effects, particularly in breast cancer models. The structure-activity relationship (SAR) analysis suggested that modifications to the benzamide structure could enhance efficacy against specific cancer types .

Additional Biological Activities

Benzamide derivatives have also been investigated for their roles as inhibitors of carbonic anhydrases (CAs). For example, benzamide-4-sulfonamides have shown effective inhibition against human isoforms CA II and CA IX, which are implicated in various diseases including glaucoma and cancer. The KIs ranged from low nanomolar to subnanomolar concentrations, demonstrating their potential as therapeutic agents .

Properties

CAS No.

1018165-12-2

Molecular Formula

C14H15Cl2N3O3

Molecular Weight

344.2 g/mol

IUPAC Name

N-[3-(2-acetamidoethylamino)-1,1-dichloro-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C14H15Cl2N3O3/c1-9(20)17-7-8-18-14(22)11(12(15)16)19-13(21)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,17,20)(H,18,22)(H,19,21)

InChI Key

FFPJJAPMJCCWLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)C(=C(Cl)Cl)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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